(1-Aminocyclooctyl)methanol
Description
(1-Aminocyclooctyl)methanol is a bicyclic organic compound featuring an eight-membered cyclooctane ring substituted with an aminomethyl (-CH₂NH₂) and a hydroxymethyl (-CH₂OH) group. This structure confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and materials science. The compound is often utilized as a hydrochloride salt (CAS: 105176-66-7) to enhance stability and solubility in aqueous systems .
Properties
CAS No. |
814254-63-2 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 |
IUPAC Name |
(1-aminocyclooctyl)methanol |
InChI |
InChI=1S/C9H19NO/c10-9(8-11)6-4-2-1-3-5-7-9/h11H,1-8,10H2 |
InChI Key |
QKGFFCDDDREERJ-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)(CO)N |
Canonical SMILES |
C1CCCC(CCC1)(CO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(1-Aminocyclooctyl)methanol belongs to a broader class of aminocycloalkyl methanol derivatives. Below is a systematic comparison with its closest analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Ring Size and Steric Effects :
- Smaller rings (e.g., cyclopropane, cyclobutane) exhibit higher strain and reactivity, while larger rings (e.g., cyclooctane) provide conformational flexibility but lower solubility due to hydrophobic interactions .
- The cyclooctyl derivative’s eight-membered ring allows for unique hydrogen-bonding patterns, as observed in crystallographic studies of related adamantane derivatives .
Solubility and Stability: Cyclopentyl and cyclohexyl analogs demonstrate better solubility in methanol and water compared to the cyclooctyl variant, attributed to reduced hydrophobicity . The hydrochloride salt form of this compound enhances aqueous solubility but may introduce hygroscopicity .
Synthetic Accessibility :
- Derivatives with smaller rings are typically synthesized via nucleophilic substitution or reductive amination, while the cyclooctyl analog requires specialized methods such as ring-expansion reactions .
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